molecular formula C7H13N3 B1331969 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine CAS No. 21018-62-2

3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No. B1331969
CAS RN: 21018-62-2
M. Wt: 139.2 g/mol
InChI Key: IIMVUQKZPSYYBD-UHFFFAOYSA-N
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Description

The compound "3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a novel synthesis of pyrazole derivatives is described using ultrasound-mediated condensation, which offers advantages such as simple work-up, shorter reaction times, and higher yields . Another method involves a 3+2 annulation approach to synthesize substituted pyrazoles, characterized by spectroscopic methods and confirmed by single crystal X-ray diffraction studies . Additionally, the synthesis of ethyl 3-amino-1H-pyrazole-4-carboxylate followed by acetylation to yield N-acetylated derivatives has been reported, with detailed structural and spectroscopic characterization . These methods highlight the versatility and efficiency of synthesizing pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques and crystallography. For example, the crystal structure of a novel pyrazole derivative was determined using X-ray diffraction, revealing intermolecular hydrogen bonds and π-π stacking interactions . Similarly, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined, providing insights into its three-dimensional arrangement and stability .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions to form new compounds. The reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate with acetic anhydride results in acetylated products, with the reaction conditions influencing the product distribution . Another study describes the synthesis of functionalized 3-(hetaryl)pyrazoles through reactions with different reagents, demonstrating the reactivity of pyrazole derivatives . Additionally, the synthesis of pyrazolo[3,4-d]pyrimidines by reacting pyrazole compounds with amines has been reported, showcasing the potential for creating diverse pyrazole-based structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the solubility of pyrazole derivatives in polar solvents such as water can be attributed to the presence of aminoalkyl groups, as seen in the synthesis of water-soluble pyrazolate rhodium(I) complexes . The crystal structure analysis provides information on the density and molecular volume, which are important for understanding the compound's physical properties . Furthermore, the reactivity of pyrazole derivatives towards the formation of pyrazolo[3,4-d]pyrimidines indicates their chemical versatility .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis with Tris(Pyrazolyl)Amine and Bis(Pyrazolyl)Amine Ligands : Rhodium(I) complexes containing tris(pyrazolyl)amine and bis(pyrazolyl)amine ligands have been synthesized and characterized, demonstrating the utility of these ligands in coordination chemistry and potential applications in catalysis and material science (Zamora et al., 2004).

Chemical Synthesis

  • Facile Synthesis of Flexible Ligands : Flexible ligands like bis(pyrazol-1-yl)alkane have been synthesized using pyrazole derivatives, showcasing their utility in organic synthesis and potential for forming complex molecular structures (Potapov et al., 2007).
  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives : Novel pyrazolo[3,4-b]pyridine products have been synthesized from pyrazole-5-amine derivatives, indicating the versatility of these compounds in creating new N-fused heterocycles (Ghaedi et al., 2015).

Biological Activity

  • Antibacterial Activity : Certain 3,5-dimethyl-1H-pyrazole derivatives have demonstrated significant antibacterial activity against multiple bacterial species, highlighting their potential therapeutic applications (Al-Smaisim, 2012).
  • Cytotoxic Properties in Tumor Cell Lines : Tridentate bipyrazolic compounds synthesized from 3,5-dimethyl-1H-pyrazole-1-yl have shown notable cytotoxicity against tumor cell lines, suggesting their potential use in cancer research (Kodadi et al., 2007).

Catalysis

  • Nickel(II) Catalyzed Polymerization of Ethylene : Pyrazolylpyridinamine and pyrazolylpyrroleamine nickel(II) complexes have been used to catalyze the oligomerization and polymerization of ethylene, demonstrating their utility in industrial polymer synthesis (Obuah et al., 2014).

properties

IUPAC Name

5-ethyl-2,4-dimethylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-4-6-5(2)7(8)10(3)9-6/h4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMVUQKZPSYYBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360574
Record name 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine

CAS RN

21018-62-2
Record name 3-ethyl-1,4-dimethyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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